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Compound of Interest

Compound Name:
tert-butyl 5-bromo-1H-pyrrolo[2,3-

b]pyridine-1-carboxylate

Cat. No.: B1345280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of

novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This versatile nitrogen-

containing heterocyclic system, also known as 7-azaindole, has emerged as a privileged

scaffold in medicinal chemistry due to its ability to interact with a wide range of biological

targets. This document details the synthesis, biological evaluation, and structure-activity

relationships of these compounds, with a focus on their potential as kinase inhibitors for

therapeutic applications.

Introduction to 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has garnered significant

attention in drug discovery. Its unique electronic properties and structural features allow for

diverse substitutions, enabling the fine-tuning of pharmacological profiles. Derivatives of this

scaffold have been investigated for a multitude of therapeutic areas, including oncology,

inflammation, and infectious diseases. A primary focus of recent research has been the

development of potent and selective kinase inhibitors, which play a crucial role in cellular

signaling pathways that are often dysregulated in disease.
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The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step

sequences. A common strategy employs cross-coupling reactions to introduce aryl or other

substituents at various positions of the core structure. For instance, a chemoselective Suzuki-

Miyaura cross-coupling can be utilized to functionalize the C2 position of a 2-iodo-4-

chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4

position. The protection of the pyrrole nitrogen, often with a trimethylsilylethoxymethyl (SEM)

group, is a critical step to ensure the success of these transformations.[1]

Another synthetic approach involves the reaction of a starting material like 5-

(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes to yield intermediate

compounds, which are then reduced to the final products.[2][3] The choice of synthetic route is

often dictated by the desired substitution pattern and the availability of starting materials.

Biological Activities and Therapeutic Targets
Novel 1H-pyrrolo[2,3-b]pyridine compounds have demonstrated potent inhibitory activity

against a range of protein kinases implicated in cancer and other diseases. The following

sections summarize the key findings for several important kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A

series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of

FGFR1, 2, and 3.[2][4] Notably, compound 4h from one study exhibited significant inhibitory

activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[2][3][4] This

compound also demonstrated the ability to inhibit breast cancer cell proliferation, induce

apoptosis, and inhibit cell migration and invasion in vitro.[2][4]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is an emerging target for cancer therapy due to its critical role in the initiation of

DNA replication. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent

ATP-mimetic inhibitors of Cdc7. One of the most potent compounds identified, [(Z)-2-

(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42), displayed

an IC50 value of 7 nM against Cdc7 kinase.
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TNIK is involved in signaling pathways that are crucial for the development of colorectal cancer.

Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been designed and synthesized,

with some exhibiting potent TNIK inhibition with IC50 values below 1 nM.[5][6] These

compounds also showed concentration-dependent inhibition of IL-2 secretion, suggesting

potential applications as immunomodulatory agents.[5][6] A three-dimensional quantitative

structure-activity relationship (3D-QSAR) study has been conducted on a series of 31 1H-

pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, providing insights for the design of more

potent compounds.[7][8]

Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and

potent inhibitors of PDE4B, a target for central nervous system (CNS) diseases.[9] Compound

11h from this series showed preferential inhibition of PDE4B and significantly inhibited TNF-α

release from macrophages.[9]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a key colorectal oncogene, and its inhibition is a promising strategy for colorectal

cancer treatment. A novel 1H-pyrrolo[2,a]pyridine derivative, compound 22, was discovered as

a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[10][11] This compound

significantly inhibited tumor growth in in vivo xenograft models of colorectal cancer by targeting

CDK8 and downregulating the WNT/β-catenin signaling pathway.[11]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase plays a critical role in maintaining genomic stability and is a promising antitumor

target. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly

selective ATM inhibitors.[12] Compound 25a emerged as a lead candidate with excellent kinase

selectivity and oral bioavailability in mice.[12] In combination with irinotecan, it demonstrated

synergistic antitumor efficacy in xenograft models.[12]

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-

b]pyridine compounds against their respective kinase targets and in cellular assays.
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Table 1: FGFR

Inhibitory

Activity

Compound
FGFR1 IC50

(nM)

FGFR2 IC50

(nM)

FGFR3 IC50

(nM)

FGFR4 IC50

(nM)

4h 7 9 25 712[2][3][4]

Table 2: Cdc7 Kinase Inhibitory Activity

Compound Cdc7 IC50 (nM)

1 >10000

42 7

Table 3: TNIK Inhibitory Activity

Compound Series TNIK IC50 Range

Various < 1 nM to > 10 µM[5][6][7][8]

Table 4: PDE4B Inhibitory

Activity

Compound PDE4B IC50 (µM) Selectivity vs PDE4D

7 0.48 -

11h 0.14 6-fold[9]

Table 5: CDK8 Inhibitory Activity

Compound CDK8 IC50 (nM)

H1 35.2

22 48.6[10]
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Table 6: ATM Kinase Inhibitory Activity

Compound ATM IC50 (nM)

25a 0.89[12]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

novel 1H-pyrrolo[2,3-b]pyridine compounds.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of compounds

against a specific kinase using a luminescence-based assay that measures ADP production.

Materials:

Recombinant human kinase (e.g., FGFR1, Cdc7, TNIK, PDE4B, CDK8, ATM)

Kinase-specific substrate (peptide or protein)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Test compounds serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare a master mix containing kinase buffer, substrate, and ATP at 2x the final desired

concentration.
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Add 2.5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of the

assay plate.

Add 5 µL of the master mix to each well.

Initiate the kinase reaction by adding 2.5 µL of diluted kinase enzyme to each well. For blank

wells, add kinase buffer without the enzyme.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent. Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the positive (no

inhibitor) and negative (no enzyme) controls.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software.

Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on the viability

and proliferation of cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

Test compounds serially diluted in culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well clear-bottom cell culture plates

Microplate reader (absorbance)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Remove the existing medium and replace it with 100 µL of medium containing different

concentrations of the test compound or vehicle control.

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC50 value by plotting the percentage of viability against the compound

concentration.

In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a

lead compound in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
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Human cancer cell line

Matrigel (optional)

Test compound formulated in a suitable vehicle

Vehicle control

Calipers

Anesthesia

Procedure:

Culture the selected human cancer cells to the required number.

Harvest the cells and resuspend them in a serum-free medium or a mixture of medium and

Matrigel at a concentration of 1 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150

mm³), randomize the mice into treatment and control groups.

Administer the test compound and vehicle control to the respective groups according to the

planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

Measure the tumor dimensions (length and width) with calipers 2-3 times per week and

calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

Monitor the body weight of the mice as an indicator of general health and toxicity.

At the end of the study (e.g., when tumors in the control group reach a predetermined size),

euthanize the mice and excise the tumors for further analysis.

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle

control group.
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Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical

relationships relevant to the discovery of 1H-pyrrolo[2,3-b]pyridine compounds.
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Caption: FGFR Signaling Pathway and Inhibition.
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Caption: Drug Discovery Experimental Workflow.
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Caption: Structure-Activity Relationship Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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